

A Technical Guide to the Physical Properties of Methoxyperfluorobutane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methoxyperfluorobutane*

Cat. No.: *B062403*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of **methoxyperfluorobutane** isomers, commercially known as HFE-7100. It is intended to serve as a detailed resource for researchers and professionals in drug development and other scientific fields where these compounds are utilized as solvents, heat transfer fluids, or in other applications. This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and presents logical workflows and structural relationships through visualization.

Introduction and Molecular Structure

Methoxyperfluorobutane ($C_4F_9OCH_3$) is a segregated hydrofluoroether that exists primarily as a mixture of two inseparable isomers with nearly identical physical properties.^{[1][2][3]} These isomers are 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane (the n-butyl isomer, CAS No. 163702-07-6) and 1,1,1,2,3,3-hexafluoro-3-methoxy-2-(trifluoromethyl)propane (the iso-butyl isomer, CAS No. 163702-08-7).^{[1][2][4]} Due to its favorable environmental profile, including zero ozone depletion potential, and its excellent thermal stability and inertness, **methoxyperfluorobutane** is widely used as a replacement for ozone-depleting substances in applications such as precision cleaning, lubricant deposition, and as a heat transfer medium.^[2] Its low viscosity and surface tension also make it a candidate for specialized solvent applications in research and development.^[5]

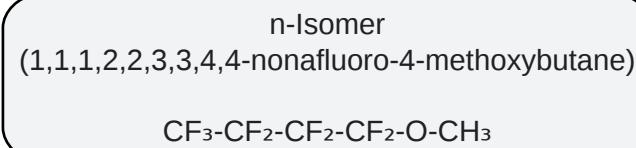
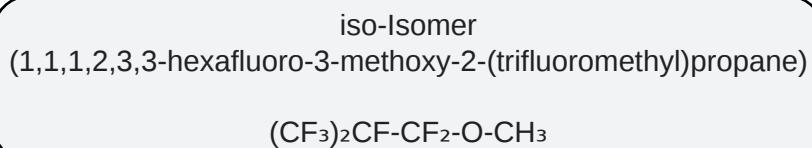



Figure 1: Molecular Structures of Methoxyperfluorobutane Isomers

[Click to download full resolution via product page](#)

A diagram showing the n- and iso- isomers of **methoxyperfluorobutane**.

Summary of Physical Properties

The following table summarizes the key physical properties of the **methoxyperfluorobutane** isomer mixture (HFE-7100). The properties of the individual isomers are noted to be virtually identical, hence data is typically presented for the mixture.

Property	Value	Units	Conditions	Citations
Molecular Weight	250.06	g/mol	-	[4] [6]
Boiling Point	60 - 61	°C	at 1 atm	[6] [7]
Melting / Freeze Point	-135	°C	-	[6] [7]
Density	1.52	g/mL	at 25 °C	
	1.529	g/mL	at 20 °C	[6]
Kinematic Viscosity	0.45	cSt	at 0 °C	[8] [9]
	0.38	cSt	at 25 °C	[1]
Surface Tension	13.6	dynes/cm	at 25 °C	[1]
Vapor Pressure	202	mmHg	at 25 °C	[7]
Heat of Vaporization	111.6	kJ/kg	at Boiling Point	[1]
Refractive Index	1.3	n20/D	at 20 °C	

Relationship Between Isomeric Structure and Physical Properties

The differentiation in the molecular structure between the n- and iso- forms of **methoxyperfluorobutane**, though subtle in its effect on bulk properties, is rooted in fundamental chemical principles. The linear nature of the n-isomer results in a larger surface area compared to the more compact, branched structure of the iso-isomer. This difference in surface area influences the strength of the intermolecular van der Waals forces. Generally, for isomers, a larger surface area allows for stronger intermolecular attractions, leading to a higher boiling point and viscosity. While the properties of **methoxyperfluorobutane** isomers are reported as nearly identical, this underlying principle governs the slight variations that may exist.

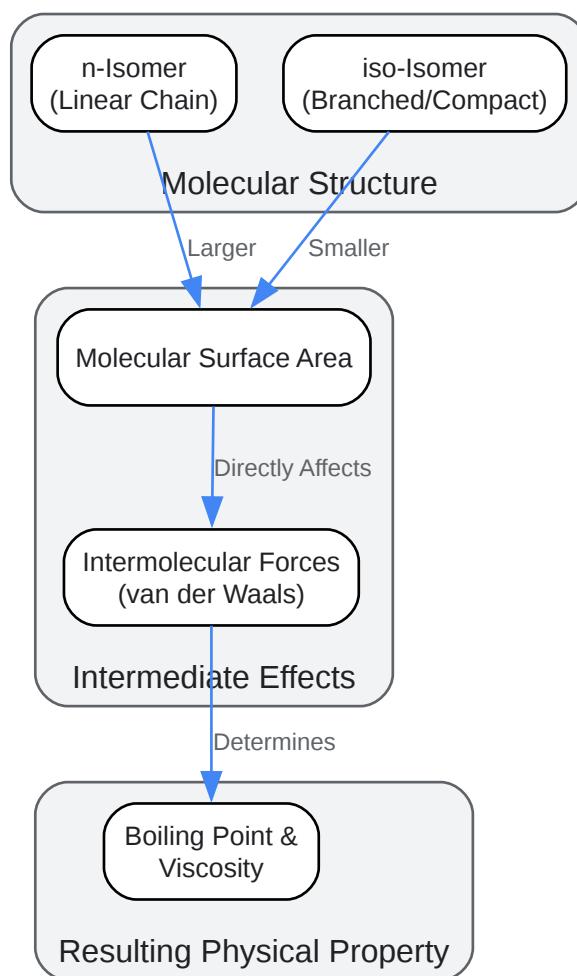


Figure 2: Influence of Isomer Structure on Physical Properties

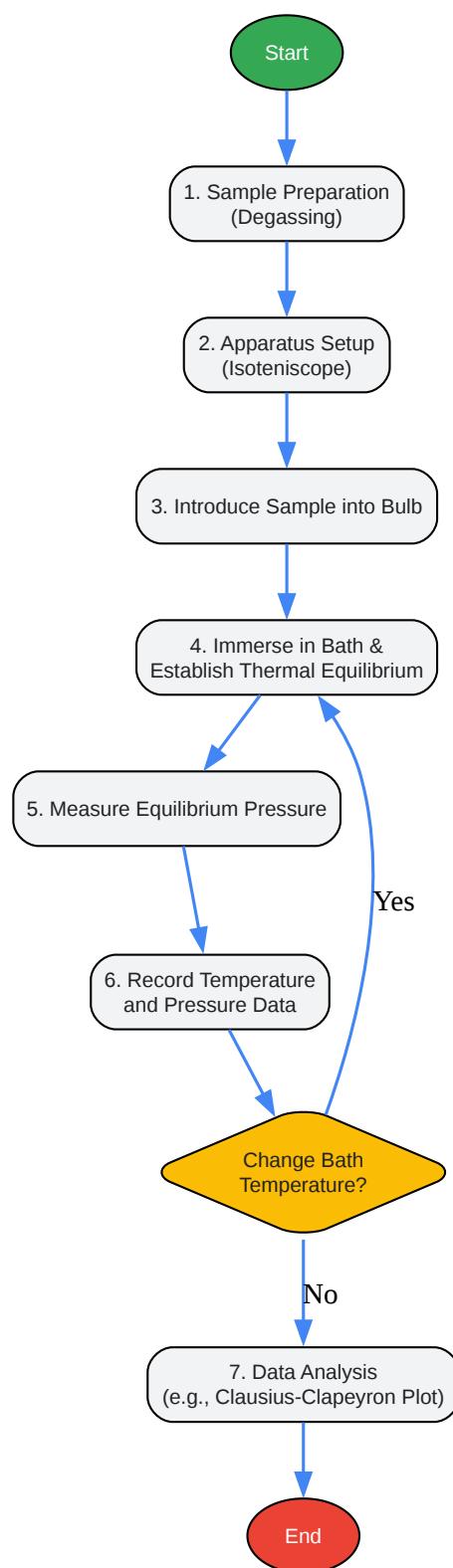


Figure 3: General Workflow for Vapor Pressure Determination (ASTM D2879)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- [webbook.nist.gov]
- 5. Methoxyperfluorobutane | High-Purity Reagent | RUO [benchchem.com]
- 6. METHYL NONAFLUOROBUTYL ETHER | 163702-07-6 [chemicalbook.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Methoxyperfluorobutane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062403#physical-properties-of-methoxyperfluorobutane-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com